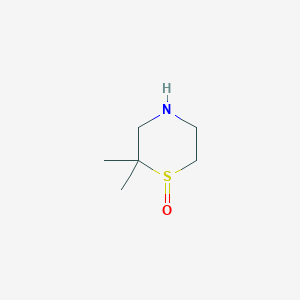![molecular formula C13H17N3O B6259044 1-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine CAS No. 937666-06-3](/img/new.no-structure.jpg)
1-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Métodos De Preparación
The synthesis of 1-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine can be achieved through several routes. One common method involves the reaction of an appropriate amidoxime with an isatoic anhydride in a basic medium such as NaOH in DMSO at ambient temperature . This method allows for the efficient production of the oxadiazole ring with various substituents.
Industrial production methods may involve the use of immobilized whole-cell biocatalysts with transaminase activity to achieve high enantioselectivity and yield . This biocatalytic approach is environmentally friendly and economically attractive, making it suitable for large-scale production.
Análisis De Reacciones Químicas
1-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Cyclization: The oxadiazole ring can undergo cyclization reactions to form other heterocyclic compounds.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is used in the development of fluorescent dyes, OLEDs, and sensors due to its unique electronic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of other heterocyclic compounds and bioactive molecules.
Mecanismo De Acción
The mechanism of action of 1-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
1-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine can be compared with other similar compounds such as:
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound also contains a heterocyclic ring and is used in similar applications.
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds share the oxadiazole ring and are used in medicinal chemistry and materials science.
The uniqueness of this compound lies in its specific substituents and the resulting properties, which make it suitable for a wide range of applications.
Propiedades
Número CAS |
937666-06-3 |
|---|---|
Fórmula molecular |
C13H17N3O |
Peso molecular |
231.3 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-azaspiro[3.4]octane hydrochloride](/img/structure/B6258974.png)

